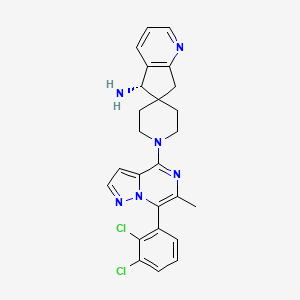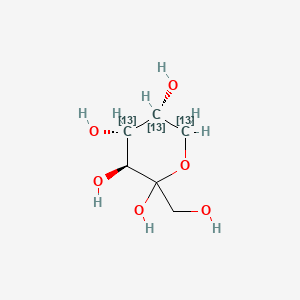
RIP1 kinase inhibitor 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RIP1 kinase inhibitor 4 is a compound that targets receptor-interacting protein kinase 1 (RIPK1), a crucial mediator in the programmed necrosis pathway. This pathway is involved in various diseases, including stroke, myocardial infarction, systemic inflammatory response syndrome, Alzheimer’s disease, and certain malignancies . This compound is designed to inhibit the activity of RIPK1, thereby modulating inflammation and cell death processes.
Preparation Methods
The synthesis of RIP1 kinase inhibitor 4 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions. For example, one method involves the use of aryl, cycloalkyl, or heteroaryl groups, which are substituted with various functional groups such as halogens, alkyl, or hydroxyl groups . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
RIP1 kinase inhibitor 4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the inhibition of RIPK1 activity can lead to the formation of phosphorylated RIPK1, RIPK3, and mixed lineage kinase domain-like protein (MLKL) .
Scientific Research Applications
RIP1 kinase inhibitor 4 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of programmed necrosis and inflammation. In biology, it is used to investigate the role of RIPK1 in cell death and survival pathways. In medicine, this compound is being explored as a potential therapeutic agent for treating diseases such as stroke, myocardial infarction, systemic inflammatory response syndrome, Alzheimer’s disease, and certain cancers . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting RIPK1.
Mechanism of Action
The mechanism of action of RIP1 kinase inhibitor 4 involves binding to a hydrophobic pocket of RIPK1, located between the N- and C-terminus of the kinase domain. This binding locks RIPK1 in an inactive conformation, preventing its kinase activity. The inhibition of RIPK1 activity blocks the formation of the RIPK1-RIPK3-MLKL necrosome, thereby preventing necroptosis and reducing inflammation . The molecular targets and pathways involved include the tumor necrosis factor (TNF) signaling pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Comparison with Similar Compounds
RIP1 kinase inhibitor 4 is unique in its ability to selectively target RIPK1 and inhibit its activity. Similar compounds include Necrostatin-1, which also targets RIPK1 but has different binding properties and potency . Other similar compounds include GSK2982772 and GNE684, which are also RIPK1 inhibitors but have different chemical structures and pharmacokinetic profiles . The uniqueness of this compound lies in its specific binding to the hydrophobic pocket of RIPK1 and its ability to effectively inhibit necroptosis and inflammation.
Properties
Molecular Formula |
C23H23N5 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
5-[2-[3-(6-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl)cyclopentyl]ethynyl]pyrimidin-2-amine |
InChI |
InChI=1S/C23H23N5/c24-23-25-13-17(14-26-23)7-6-16-8-10-20(12-16)28-15-19-9-11-21(22(19)27-28)18-4-2-1-3-5-18/h1-5,13-16,20-21H,8-12H2,(H2,24,25,26) |
InChI Key |
MPSUFDFPNVSUSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C#CC2=CN=C(N=C2)N)N3C=C4CCC(C4=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


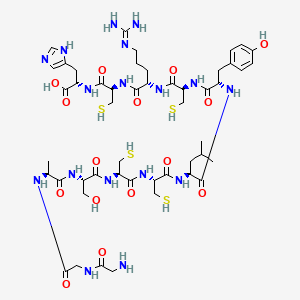
![sodium;3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12384634.png)
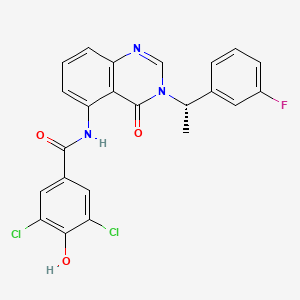
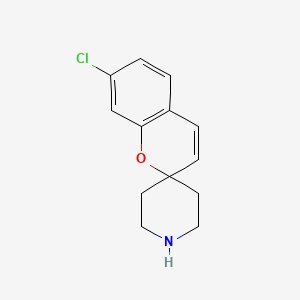
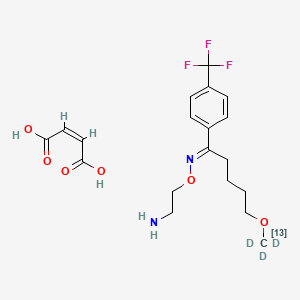
![N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide](/img/structure/B12384651.png)
![3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12384668.png)
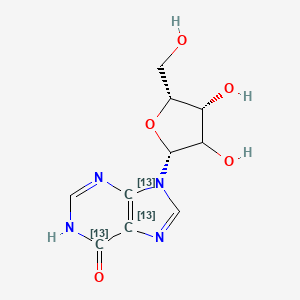
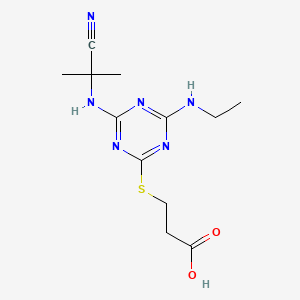
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] N-phenylcarbamate](/img/structure/B12384691.png)
methyl phosphate](/img/structure/B12384704.png)
![N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide](/img/structure/B12384706.png)
